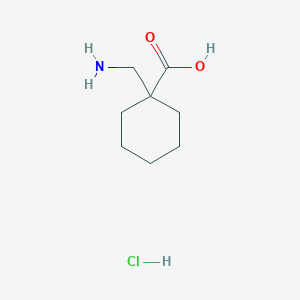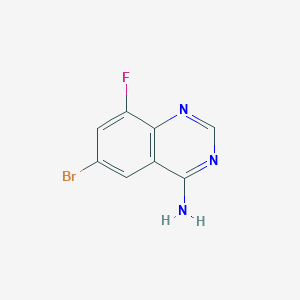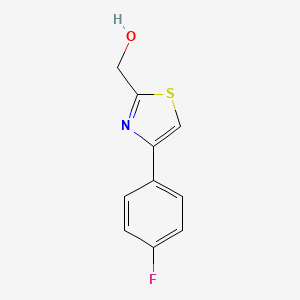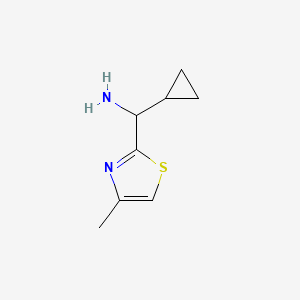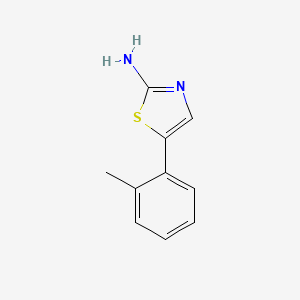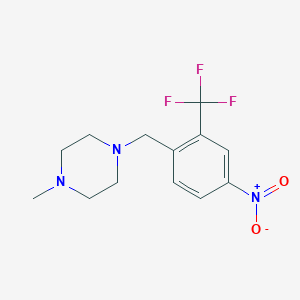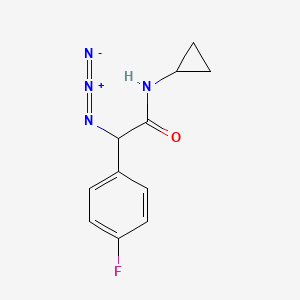
2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C11H11FN4O . Its average mass is 234.230 Da and its monoisotopic mass is 234.091690 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-Chloro-N-(4-fluorophenyl)acetamide and sodium azide were dissolved in a mixture of ethanol/water (70:30) and refluxed for 24 hours at 353 K .Molecular Structure Analysis
The asymmetric unit of the compound consists of two independent molecules differing in the orientation of the azido group . Each molecule forms N—H…O hydrogen-bonded chains along the c-axis direction with its symmetry-related counterparts . The chains are connected by C—F…π (ring), C=O…π (ring) and slipped π-stacking interactions .Chemical Reactions Analysis
Azides are a class of versatile organic compounds having the basic structure R-N3 where R can be an alkyl, acyl or aryl group . They have found valuable applications in medicinal chemistry and molecular biology . On the other hand, amide bonds are a key structural unit in many physiologically active compounds and have ubiquitous presence in biopolymers such as proteins and glycoproteins .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Design and Synthesis : Compounds like 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide are often designed and synthesized for specific pharmacological properties. For instance, derivatives of cinnamamide and methylcinnamamide led to the discovery of potent muscle relaxants with antiinflammatory and analgesic activities, such as (E)-2-(4,6-difluoro-1-indanylidene)acetamide (Musso et al., 2003).
Crystalline Forms : Research on different crystalline forms of related compounds, such as AZD-5423, highlights the importance of chemical structure in drug absorption and efficacy. Such studies are crucial for developing more effective pharmaceuticals (Norman, 2013).
Immunomodulatory Effects : Certain compounds with similar structures have been found to exhibit immunomodulatory effects. For example, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide showed potential in enhancing the immune response to weak antigens (Wang et al., 1988).
Biological Applications
Strain-Promoted Click Chemistry : The use of azido groups in nucleosides for strain-promoted click chemistry, leading to the formation of fluorescent products, demonstrates the potential for advanced imaging techniques in cancer cells (Zayas et al., 2015).
Synthesis of Novel Compounds : Synthesis of aryl and heteroaryl azido compounds, including those related to this compound, can lead to the development of new drugs with various therapeutic effects (Ranjbar-Karimi & Azizi, 2017).
Adjusting Thermoresponsivity : Research into poly(N-isopropylacrylamide) derivatives end-functionalized with azido groups demonstrates the manipulation of thermoresponsivity in polymers, highlighting the versatility of azido-functionalized compounds in materials science (Narumi et al., 2008).
Potential Therapeutic Applications
Anticancer Activity : Novel quinolines with structural similarities to this compound have been identified as potential anticancer drugs through their action on G-Protein Coupled Receptors and PI3-kinase inhibition, demonstrating the therapeutic potential of related compounds (Thangarasu et al., 2018).
Imaging Glucose Metabolism : A novel pre-targeting strategy using derivatives of azido compounds for imaging glucose metabolism in cancer diagnosis underscores the importance of these compounds in diagnostic imaging (Ding et al., 2019).
Pesticide Development : Research into derivatives of N-alkyl and N-aryl acetamides, including those structurally related to this compound, has potential applications in developing new pesticides (Olszewska et al., 2008).
Propriétés
IUPAC Name |
2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-8-3-1-7(2-4-8)10(15-16-13)11(17)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRQVDRDRGXBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=C(C=C2)F)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
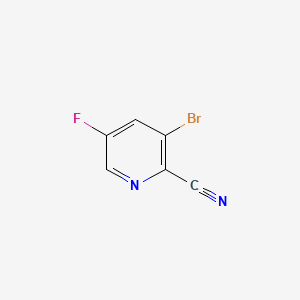
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)
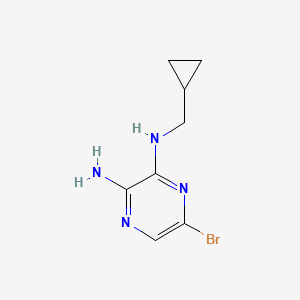
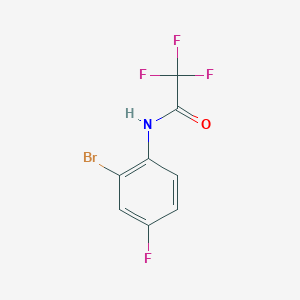
![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)
